1-Cyclopropylbut-3-yn-1-amine

Description

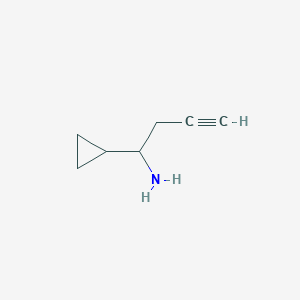

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11N |

|---|---|

Molecular Weight |

109.17 g/mol |

IUPAC Name |

1-cyclopropylbut-3-yn-1-amine |

InChI |

InChI=1S/C7H11N/c1-2-3-7(8)6-4-5-6/h1,6-7H,3-5,8H2 |

InChI Key |

OZGPZCGZJAKLKJ-UHFFFAOYSA-N |

Canonical SMILES |

C#CCC(C1CC1)N |

Origin of Product |

United States |

Elucidating Reactivity and Transformation Pathways of 1 Cyclopropylbut 3 Yn 1 Amine and Analogues

Chemical Reactivity of the Cyclopropyl (B3062369) Moiety

The inherent ring strain of the cyclopropane (B1198618) ring makes it susceptible to various ring-opening reactions, often leading to the formation of valuable reactive intermediates. Furthermore, the cyclopropylamine (B47189) unit can participate in cycloaddition processes, providing access to more complex cyclic systems.

The cyclopropylamine moiety can undergo ring-opening reactions through several pathways, often initiated by one-electron oxidation. This process can be achieved enzymatically, chemically, electrochemically, or photochemically. researchgate.net Visible-light photoredox catalysis has emerged as a particularly powerful method for initiating these transformations. researchgate.net

Upon oxidation, the cyclopropylamine forms a nitrogen radical cation. This intermediate can then undergo a rapid, irreversible ring-opening of the cyclopropyl group to generate a β-carbon radical iminium ion. nih.gov This reactive species is a key intermediate that can be trapped in various subsequent reactions. For instance, in the presence of nitrous acid, N-cyclopropyl-N-alkylanilines undergo selective cleavage of the cyclopropyl group to form N-alkyl-N-nitrosoanilines. This transformation is believed to proceed through the formation of an amine radical cation, followed by cyclopropyl ring opening to an iminium ion with a C-centered radical, which then reacts further. researchgate.net

Another pathway to iminium salt formation involves the reaction of amides with Grignard reagents in the presence of a titanium(IV) isopropoxide catalyst, known as the Kulinkovich-de Meijere Reaction. organic-chemistry.org In this case, an initially formed oxatitanacyclopentane intermediate undergoes ring opening to an iminium-titanium oxide inner salt, which then cyclizes to form a cyclopropylamine. organic-chemistry.org While this is a formation method for cyclopropylamines, the reverse process highlights the accessibility of iminium ion intermediates from related structures.

The stability and subsequent reactivity of the generated iminium ion can be influenced by the substituents on the nitrogen and the cyclopropyl ring. For example, computational studies on N-biphenyl-N-cyclopropyl nitrenium ion have shown that in the presence of methanol, the alcohol can add to the cyclopropyl ring, leading to a ring-opened iminium ion. chemrxiv.org

Table 1: Examples of Ring-Opening Reactions of Cyclopropylamines and Resulting Intermediates

| Starting Material Analogue | Reagents/Conditions | Key Intermediate | Product Type |

| N-Aryl Cyclopropylamine | Visible light, photoredox catalyst | Nitrogen radical cation, β-carbon radical iminium ion | Cycloadducts |

| N-Cyclopropyl-N-alkylaniline | Nitrous acid | Amine radical cation, Iminium ion with C-centered radical | N-Alkyl-N-nitrosoaniline |

| N,N-Dialkylamide (in Kulinkovich-de Meijere reaction) | Grignard reagent, Ti(OiPr)₄ | Iminium-titanium oxide inner salt | Cyclopropylamine |

| N-Biphenyl-N-cyclopropylaminopyridinium ion | Photolysis in methanol | Iminium ion | N-3-Methoxypropyl-N-biphenyl iminium ion |

Cyclopropylamines have been effectively utilized as three-carbon synthons in cycloaddition reactions, particularly in [3+2] cycloadditions with olefins to construct cyclopentane (B165970) rings. These reactions are often facilitated by visible-light photoredox catalysis, which provides a mild and efficient method for generating the necessary reactive intermediates. nih.govchemrxiv.orgresearchgate.netchemrxiv.org

The general mechanism for the photocatalytic [3+2] cycloaddition involves the single-electron oxidation of the cyclopropylamine by an excited-state photocatalyst (e.g., a ruthenium or iridium complex) to form a nitrogen radical cation. nih.gov This is followed by the aforementioned ring-opening to a β-carbon radical iminium ion. This intermediate then adds to an electron-deficient olefin in a Giese-type reaction to produce a stabilized radical. Subsequent intramolecular addition of this radical to the iminium ion moiety forms the five-membered ring, generating a nitrogen radical cation of the product. Reduction of this species by the reduced form of the photocatalyst completes the catalytic cycle and regenerates the ground-state catalyst. nih.gov

The diastereoselectivity of these cycloadditions can be influenced by the structure of the cyclopropylamine. While monocyclic cyclopropylamines can lead to mixtures of diastereomers, the use of bicyclic cyclopropylamines can impart a significant steric bias, leading to high diastereoselectivity. nih.gov Similarly, N-sulfonyl cyclopropylamines have been shown to undergo highly diastereoselective [3+2] cycloadditions with electron-deficient olefins to produce trans-substituted cyclopentanes. acs.org

Table 2: Selected Examples of [3+2] Cycloaddition Reactions with Cyclopropylamine Analogues

| Cyclopropylamine Substrate | Olefin Partner | Catalyst/Conditions | Product | Diastereomeric Ratio (d.r.) | Yield |

| N-Aryl Cyclopropylamine | Methyl Methacrylate | Au₂(dppm)₂Cl₂, Blue LED | N-Arylaminocyclopentane derivative | Modest | Quantitative |

| N-Aryl Cyclopropylamine | Methyl Vinyl Ketone | Au₂(dppm)₂Cl₂, Blue LED | N-Arylaminocyclopentane derivative | - | 57% |

| Bicyclic Cyclopropylamine | Styrene | Ru(bpz)₃₂, visible light | Bicyclic cyclopentane derivative | High | Good |

| N-Sulfonyl Cyclopropylamine | Electron-deficient olefin | Organic photocatalyst, visible light | trans-Cyclopentane derivative | High | - |

Transformations of the Alkyne Functional Group

The terminal alkyne group of 1-Cyclopropylbut-3-yn-1-amine is a versatile handle for a wide array of chemical transformations, including additions, cycloadditions, and coupling reactions.

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing nitrogen-containing compounds such as imines and enamines. mdpi.comconicet.gov.ar The intermolecular hydroamination of terminal alkynes with primary amines can be effectively catalyzed by a variety of late transition metal complexes, including those of palladium, copper, and gold. mdpi.comacs.orgfrontiersin.orgacs.org

The mechanism of late transition metal-catalyzed hydroamination can proceed through two main pathways:

Activation of the alkyne : The metal center coordinates to the alkyne, activating it for nucleophilic attack by the amine. frontiersin.org

Activation of the amine : This involves the oxidative addition of the amine to the metal center, followed by insertion of the alkyne into the metal-nitrogen bond and subsequent reductive elimination. frontiersin.org

For this compound, an intermolecular reaction with another amine would lead to the formation of an imine, typically with Markovnikov regioselectivity. conicet.gov.aracs.org For example, copper nanoparticles supported on montmorillonite (B579905) K10 have been shown to catalyze the regioselective hydroamination of terminal alkynes with various amines, affording the corresponding imines in good conversions. mdpi.comconicet.gov.ar Similarly, cationic palladium(II)-Anthraphos complexes are effective catalysts for the hydroamination of alkynes with primary aromatic amines, yielding imines as the exclusive Markovnikov products. acs.org

Table 3: Transition Metal Catalysts for Intermolecular Hydroamination of Terminal Alkynes

| Metal Catalyst System | Amine Substrate | Alkyne Substrate | Product Type | Regioselectivity |

| CuNPs/MK10 | Aniline | 1-Octyne | Imine | Markovnikov |

| Pd(II)-Anthraphos | Aniline | Phenylacetylene | Imine | Markovnikov |

| NHC-Au(I) complexes / AgSbF₆ | Aniline | Phenylacetylene | Imine | Markovnikov |

The terminal alkyne functionality makes this compound a suitable substrate for "click chemistry," a class of reactions known for their high yields, simplicity, and tolerance of various functional groups. nih.gov The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govsigmaaldrich.com This reaction is exceptionally versatile and has been widely used in materials science, polymer chemistry, and bioconjugation. nih.govsigmaaldrich.comresearchgate.net

In the context of polymerization, a bifunctional monomer possessing both a terminal alkyne and another reactive group (like the amine in this compound) could be used to create polymers with pendant cyclopropylamine groups. Alternatively, if a molecule contains both an azide (B81097) and a terminal alkyne, it can undergo polymerization through click chemistry. rsc.org Azide- and alkyne-terminated polymers can be "clicked" together to form block copolymers, or used to functionalize surfaces. sigmaaldrich.comresearchgate.net For example, amphiphilic diblock copolymers functionalized with terminal alkynes can form micelles that are then crosslinked using azide-functionalized dendrimers. nih.gov

The amine group in this compound could be modified to carry an azide, creating a monomer suitable for click polymerization. This approach allows for the synthesis of well-defined polymer architectures under mild reaction conditions. researchgate.net

Oxidative coupling reactions provide a means to form new carbon-carbon or carbon-nitrogen bonds. The terminal alkyne of this compound can participate in such reactions. For instance, the oxidative coupling of terminal alkynes with primary amines or alcohols can lead to the formation of valuable products like α,β-acetylenic ketones (ynones) or ynamides. nih.gov

While direct oxidative coupling of a primary amine with a terminal alkyne to form an ynamine can be challenging, related transformations are well-documented. For example, CuCl has been used to catalyze the oxidative coupling of anilines with terminal alkynes. researchgate.net Palladium-catalyzed oxidative amination of alkenes with primary anilines using molecular oxygen as the oxidant is also a known process for forming C-N bonds. mdpi.com

A plausible, though less direct, transformation could involve the oxidative coupling of the terminal alkyne with another molecule, or a dimerization, followed by functionalization involving the amine. The development of direct, catalytic oxidative coupling between the terminal alkyne and the primary amine of a molecule like this compound (either inter- or intramolecularly) would represent a novel transformation.

Reactivity at the Amine Center

The amine functionality in this compound is a key center of reactivity, capable of directing C-H bond functionalization and participating in various nucleophilic reactions.

The nitrogen atom in cyclopropylamines can act as a directing group, facilitating the activation of otherwise inert C-H bonds. acs.orgnih.gov This strategy allows for the precise installation of new functional groups at specific positions, which is a significant challenge in organic synthesis. sci-hub.se In the case of this compound, the amine can direct the functionalization of C-H bonds on the cyclopropane ring. acs.org

Palladium-catalyzed reactions, often employing a picolinamide (B142947) auxiliary attached to the amine, have proven effective for the C-H arylation of cyclopropanes. acs.org These reactions can proceed via a C-H bond cleavage and C-C bond formation pathway. rsc.org The development of mono-N-protected amino acid ligands has enabled enantioselective C-H activation of cyclopropanes, providing access to chiral cis-substituted products. nih.gov This approach offers a powerful method for late-stage functionalization, rapidly increasing molecular complexity. While many methods require N-protection, protecting-group-free approaches for the α-functionalization of cyclic secondary amines have also been developed, proceeding through an intermolecular hydride transfer mechanism. sci-hub.senih.gov

Table 2: Examples of Directed C-H Functionalization in Amine-Containing Molecules

| Catalyst/System | Directing Group/Auxiliary | Transformation | Substrate Type | Reference |

|---|---|---|---|---|

| Palladium(II) | Picolinamide | C(sp³)–H Arylation | Cyclopropylamides | acs.org |

| Palladium(II) | Mono-N-protected amino acid ligand | Enantioselective C–H Activation/Cross-Coupling | Cyclopropanes | nih.gov |

| Palladium(0) | Intramolecular (unprotected amine) | Intramolecular C(sp³)–H Functionalization | Cyclopropane derivatives | rsc.org |

| Metal-Free (Hydride Transfer) | None (unprotected N-H) | α-C–H Functionalization | Cyclic Secondary Amines | nih.gov |

The lone pair of electrons on the nitrogen atom of this compound imparts nucleophilic character. masterorganicchemistry.commsu.edu This allows the compound to react with a variety of electrophiles. The nucleophilicity of amines is influenced by factors such as steric hindrance and electronic effects. masterorganicchemistry.com As a primary amine, this compound can participate in reactions such as alkylation, acylation, and condensation with carbonyl compounds.

Direct alkylation of primary amines with alkyl halides can sometimes lead to over-alkylation, but controlled conditions can yield secondary and tertiary amines. msu.edu A more controlled method for preparing secondary amines involves the alkylation of a sulfonamide derivative followed by removal of the activating group. msu.edu The amine can also act as a nucleophile in substitution reactions on propargylic systems, for example, by displacing a leaving group like a halide or acetate (B1210297) from another propargylic molecule. sci-hub.se Furthermore, the amine can participate in conjugate addition reactions, known as amino-yne reactions, with activated alkynes, which is a powerful tool for forming new C-N bonds and vinyl amine structures. nih.govresearchgate.net

Table 3: Nucleophilic Reactions of Amines

| Reaction Type | Electrophile | Product Type | Key Aspects | Reference |

|---|---|---|---|---|

| Alkylation (SN2) | Alkyl Halides | Secondary/Tertiary Amines | Risk of over-alkylation. Controlled via sulfonamide derivatives. | msu.edu |

| Propargylic Substitution | Propargylic Esters/Alcohols | Substituted Propargylamines | Copper-catalyzed reactions are common for this transformation. | sci-hub.se |

| Conjugate Addition (Amino-yne) | Activated Alkynes (e.g., propiolates) | Enamines / Vinyl Amines | Follows Michael addition principles; can be base-catalyzed. | nih.govresearchgate.net |

| Reductive Amination | Aldehydes/Ketones | Substituted Amines | Involves imine formation followed by reduction. | msu.edu |

Cascade and Tandem Reactions Involving Multiple Functional Groups

The unique structure of this compound, featuring a cyclopropane ring, an amine, and an alkyne, makes it an ideal substrate for cascade or tandem reactions. These reactions allow for the rapid construction of complex molecular architectures from simple starting materials by forming multiple bonds in a single operation. chemistryworld.com

The strained cyclopropane ring can undergo ring-opening reactions, which can be initiated by various stimuli, including visible light photocatalysis or Lewis acids. nih.govresearchgate.net For example, a tandem reaction can be designed where a nucleophilic ring-opening of a donor-acceptor cyclopropane is followed by a Conia-ene cyclization involving the alkyne. researchgate.netnih.gov Such a sequence with an indole (B1671886) nucleophile has been used to synthesize tetrahydrocarbazoles. researchgate.netnih.gov

Another potential pathway involves the intermolecular [3+2] annulation of cyclopropylamines with alkynes. nih.govresearchgate.net In this process, visible light photocatalysis can generate a radical cation from the cyclopropylamine, which then undergoes ring-opening to form a 1,3-radical cation. This intermediate can then be trapped by the alkyne in a [3+2] cycloaddition to furnish five-membered carbocycles. nih.gov These tandem processes highlight the synthetic utility of molecules like this compound, where the interplay between the different functional groups can be exploited to achieve significant increases in molecular complexity in a single step.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block in Complex Molecule Construction

1-Cyclopropylbut-3-yn-1-amine serves as a valuable and versatile building block in the field of organic synthesis. The inherent characteristics of its constituent parts—the cyclopropylamine (B47189) and propargylamine (B41283) moieties—make it a powerful tool for creating intricate molecular frameworks. The cyclopropyl (B3062369) group, a common motif in many biologically active compounds, introduces conformational rigidity and metabolic stability. longdom.org The propargylamine portion, on the other hand, provides a reactive handle for a multitude of chemical transformations.

The combination of these features in a single molecule allows for the streamlined synthesis of complex chemical entities that might otherwise require lengthy and less efficient routes. Multicomponent reactions (MCRs), which involve the reaction of three or more starting materials in a single step, are particularly well-suited for a building block like this compound. nih.gov Its amine and alkyne functionalities can participate in various MCRs, such as the A3 coupling (aldehyde-alkyne-amine), to rapidly generate molecular diversity.

The table below illustrates the key functional groups of this compound and their contributions to its versatility as a synthetic building block.

| Functional Group | Key Characteristics | Contribution to Molecular Construction |

| Cyclopropyl Ring | High ring strain, conformational rigidity | Introduction of unique 3D structure, metabolic stability |

| Terminal Alkyne | Linear geometry, reactivity in additions and couplings | Site for carbon-carbon bond formation, click chemistry |

| Primary Amine | Nucleophilicity, basicity | Participation in imine formation, amidation, N-alkylation |

Precursor in the Synthesis of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products. Propargylamines, such as this compound, are well-established precursors for the synthesis of these important ring systems. mdpi.com The alkyne and amine groups can undergo intramolecular or intermolecular cyclization reactions to form a wide variety of heterocyclic structures.

For instance, propargylamines are known to be excellent starting materials for the synthesis of quinolines, a class of heterocycles with significant biological activity. mdpi.com Additionally, the reaction of cyclopropylanilines with alkynes through a [3+2] annulation process provides a direct route to various five-membered ring systems. nih.gov This suggests that this compound could be a valuable precursor for the synthesis of novel cyclopropyl-substituted nitrogen heterocycles. Three-component reactions involving primary amines are also a powerful tool for the one-pot synthesis of functionalized pyrroles. mdpi.com

The following table summarizes some of the potential heterocyclic systems that could be synthesized from this compound based on the known reactivity of related compounds.

| Heterocyclic System | Potential Synthetic Strategy |

| Quinolines | Intramolecular cyclization/isomerization |

| Pyrroles | Multi-component reactions |

| Indoles | Annulation reactions |

| Azepines | Rearrangement reactions |

Integration into Synthetic Routes for Structurally Diverse Chemical Scaffolds

The ability to generate structurally diverse molecular scaffolds is a cornerstone of modern drug discovery and materials science. The unique combination of reactive sites in this compound allows for its integration into synthetic pathways that can lead to a wide array of chemical architectures. The cyclopropyl ring can undergo ring-opening reactions under specific conditions, providing access to linear or larger cyclic structures that would be difficult to synthesize by other means. nih.gov

Furthermore, the alkyne functionality can be used as a linchpin to connect different molecular fragments through reactions like the Sonogashira coupling, click chemistry, or various cycloaddition reactions. This enables the construction of complex and diverse molecular libraries for screening purposes. The visible light-promoted [3+2] annulation of cyclopropylanilines with alkynes is a prime example of how this type of building block can be used to rapidly assemble diverse cyclic allylic amine derivatives. nih.gov

Utility in Polymer Chemistry and Advanced Materials Development

The presence of both an amine and a terminal alkyne group makes this compound a promising candidate for applications in polymer chemistry and materials science. The amine functionality can be used in the synthesis of polymers such as polyamides and polyimides, or it can be used to modify existing polymers to introduce new properties. The cyclopropyl group can impart unique thermal and mechanical properties to these materials due to its rigid and strained nature. longdom.org

The terminal alkyne is a particularly versatile functional group for polymer synthesis. It can undergo polymerization to create polymers with conjugated backbones, which often exhibit interesting electronic and optical properties. researchgate.netrsc.org Moreover, the alkyne can be used for post-polymerization modification via click chemistry, allowing for the attachment of various functional molecules to the polymer chain. rsc.org This could be used to create advanced materials for applications in electronics, sensing, and biomedicine.

| Polymerization/Modification Strategy | Role of this compound | Potential Material Properties |

| Alkyne Polymerization | Monomer | Conjugated, optoelectronic properties |

| Step-Growth Polymerization | Monomer (with di-acids, etc.) | Enhanced thermal and mechanical stability |

| Post-Polymerization Modification | Functionalizing agent | Tailored surface properties, biocompatibility |

Strategic Incorporation of Cyclopropyl-Alkyne-Amine Units for Novel Molecular Architectures

The cyclopropyl group can act as a conformational lock, restricting the rotation of adjacent chemical bonds and pre-organizing the molecule into a specific three-dimensional shape. The alkyne can serve as a rigid spacer, separating different parts of the molecule by a well-defined distance. The amine group provides a point of attachment for other molecular fragments or can be used to introduce specific intermolecular interactions, such as hydrogen bonding. The study of ethinyl-functionalized cyclooctyne on silicon surfaces demonstrates how the interplay between a strained ring and an alkyne can be exploited for controlled molecular assembly. nih.gov

Isotopic Labeling and Deuteration Strategies for Mechanistic and Research Purposes

Isotopic labeling is a powerful technique used to elucidate reaction mechanisms and to study the metabolic fate of molecules. The presence of multiple reactive sites in this compound makes it an interesting substrate for such studies. For example, deuterium can be selectively introduced at various positions in the molecule to probe the mechanism of a particular reaction.

The cyclopropyl group, in particular, can serve as a sensitive mechanistic probe. The ring strain of the cyclopropane (B1198618) makes it susceptible to ring-opening under certain conditions, and the stereochemistry of the ring-opened products can provide valuable information about the nature of the reaction intermediates. Cyclopropyl alkynes have been shown to be excellent probes for distinguishing between vinyl radical and ionic intermediates in chemical reactions. nih.gov The reaction of a cyclopropyl-substituted alkyne will yield different products depending on whether the reaction proceeds through a radical or a cationic pathway, providing clear mechanistic insights. nih.gov

Q & A

Q. What are the key challenges in synthesizing 1-Cyclopropylbut-3-yn-1-amine, and how can they be addressed methodologically?

Synthesis typically involves cyclopropyl group introduction, amine functionalization, and salt formation. Challenges include controlling stereochemistry and minimizing side reactions. A common approach uses continuous flow reactors to enhance reaction efficiency and scalability. For example, cyclopropylation via [2+1] cycloaddition with dichlorocarbene intermediates requires strict temperature control (-20°C to 0°C) to prevent ring-opening . Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the amine product from unreacted alkynes.

Q. Which analytical techniques are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm cyclopropane ring integrity (δ ~0.5–1.5 ppm for cyclopropyl protons) and amine proton shifts (δ ~1.8–2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., CHN) and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives, such as hydrochloride salts .

Q. How should this compound be stored to ensure stability in laboratory settings?

The compound is hygroscopic and light-sensitive. Store under inert gas (argon or nitrogen) at -20°C in amber vials. Decomposition products (e.g., cyclopropane ring-opened aldehydes) can be monitored via periodic GC-MS analysis. Avoid aqueous environments to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers design assays to evaluate the biological activity of this compound against neurological targets?

The compound’s rigid cyclopropyl group enhances binding affinity to enzymes like monoamine oxidases (MAOs). Design assays using:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with immobilized MAO-B.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions.

- Mutagenesis Studies : Identify critical binding residues (e.g., Tyr-435 in MAO-B) by comparing wild-type and mutant enzyme activities .

Q. What mechanistic insights can be gained from studying the compound’s reactivity in oxidation reactions?

The alkyne moiety undergoes oxidation to diketones under strong oxidizing conditions (e.g., KMnO/HSO). Reaction pathways can be probed via:

- Kinetic Isotope Effects (KIE) : Differentiate between radical vs. polar mechanisms.

- Computational Modeling (DFT) : Simulate transition states to identify rate-determining steps. Contradictory data on regioselectivity may arise from solvent polarity effects, requiring controlled solvent screening (e.g., DMF vs. THF) .

Q. How can conflicting reports on the compound’s enzyme inhibition potency be resolved?

Discrepancies often stem from:

Q. What strategies optimize this compound for use in asymmetric catalysis?

Modify the cyclopropane ring with electron-withdrawing groups (e.g., -CF) to enhance chiral induction. Catalytic applications include:

- Transition Metal Complexes : Coordinate with Pd(0) for Suzuki-Miyaura couplings.

- Organocatalysis : Use proline-derived amines to catalyze aldol reactions. Screen solvent systems (e.g., ionic liquids) to improve enantiomeric excess (ee) .

Q. What safety protocols are critical when handling this compound in high-throughput screening?

Q. How can computational models predict the compound’s interactions with non-biological targets (e.g., metal surfaces)?

Molecular dynamics (MD) simulations with force fields (e.g., AMBER) model adsorption energies on Au(111) surfaces. Density Functional Theory (DFT) calculates charge transfer between the alkyne and metal atoms, guiding applications in nanotechnology .

Q. What advanced analytical methods detect trace metabolites of this compound in biological matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.